(5-Chlorothiophen-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-12-2-1-11(23-12)15(21)20-7-10(8-20)14-18-13(19-22-14)9-3-5-17-6-4-9/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXFNMNEEHRPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (5-Chlorothiophen-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and existing research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a chlorothiophene ring, a pyridine moiety, and an oxadiazole unit, suggesting potential interactions with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
Antimicrobial Activity
Some derivatives of thiophene and pyridine have shown antimicrobial properties , making this compound a candidate for further investigation in treating infections. Studies indicate that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
The presence of the oxadiazole moiety is noteworthy as many oxadiazole derivatives exhibit anticancer activity . Research has indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or modulation of signaling pathways.
Enzyme Inhibition
The compound may act as an enzyme inhibitor , particularly targeting enzymes involved in cancer progression or microbial metabolism. Preliminary studies suggest that compounds with similar structural features can bind to active sites of enzymes, blocking substrate access and inhibiting their activity.
While specific studies on this compound are scarce, the mechanisms of action can be hypothesized based on its structural components:
- Interaction with DNA/RNA : The aromatic systems may intercalate into nucleic acids, disrupting replication and transcription.
- Enzyme Binding : The azetidine ring could facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The pyridine component may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Research Findings and Case Studies
A comprehensive review of literature related to similar compounds provides insights into potential biological activities:
| Compound | Activity | Reference |
|---|---|---|
| 5-Chloro-thiophene derivatives | Antimicrobial | |
| Pyridine-based oxadiazoles | Anticancer | |
| Thiophene-based enzyme inhibitors | Enzyme inhibition |
Example Study
In a study examining the biological activity of thiophene derivatives, researchers found that certain modifications led to enhanced antimicrobial effects against Gram-positive bacteria. This suggests that the incorporation of chlorothiophene in new compounds could yield similar or improved activities.
Comparaison Avec Des Composés Similaires
Research Implications
- Drug Design : The azetidine-pyridinyl-oxadiazole scaffold in the target compound offers a versatile platform for optimizing target engagement and metabolic stability.
- Synthsis Challenges : The strained azetidine ring may require specialized synthetic routes compared to more common pyrazole or pyrrolidine derivatives .
- Biological Activity : Structural analogs like 7a () and ’s compound highlight the trade-offs between solubility, rigidity, and substituent electronics in therapeutic applications.
Q & A
Q. What are the key synthetic routes for (5-Chlorothiophen-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves modular assembly of the azetidine, oxadiazole, and chlorothiophene moieties. A plausible route includes:
Azetidine-oxadiazole coupling : React 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with azetidine-3-amine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF .
Chlorothiophene incorporation : Use a nucleophilic acyl substitution reaction between the azetidine-amide intermediate and 5-chlorothiophene-2-carbonyl chloride under reflux in dichloromethane with a base like triethylamine .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) and temperature (0°C to room temperature) to minimize side products like dimerization .
Q. What spectroscopic techniques are critical for characterizing this compound, and which structural features pose challenges?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for CH2 groups) and pyridin-4-yl protons (δ 8.5–8.7 ppm). The chlorothiophene ring shows distinct deshielding (δ 6.8–7.2 ppm) .
- HRMS : Confirm molecular weight (C17H12ClN3O2S; expected [M+H]+: 358.0421).
- FTIR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹).
- Challenges : Overlapping signals from the azetidine and pyridinyl groups may require 2D NMR (e.g., HSQC, HMBC) for resolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in (i) the chlorothiophene substituent (e.g., 5-bromo or unsubstituted thiophene), (ii) oxadiazole substitution (e.g., pyridin-3-yl vs. pyridin-4-yl), and (iii) azetidine ring size (e.g., pyrrolidine vs. azetidine) .
- Assays :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Anticancer : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include caspase-3/7 activation assays to probe apoptosis pathways .
- Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ) with bioactivity .
Q. What experimental strategies address contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum batch) to minimize variability .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed oxadiazole rings) .
- Orthogonal assays : Validate antimicrobial activity with time-kill kinetics alongside MIC assays to confirm bacteriostatic vs. bactericidal effects .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., S. aureus DNA gyrase or human caspase-3) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
- MD simulations : Perform 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Train models on bioactivity data from analogs to predict optimal substituents for improved potency .
Key Challenges and Future Directions
- Synthetic bottlenecks : Low yields in azetidine ring formation require exploration of alternative catalysts (e.g., Pd-mediated cross-coupling) .
- Bioactivity variability : Implement high-content screening (HCS) to capture subpopulation responses in cancer cells .
- Degradation studies : Assess hydrolytic stability of the oxadiazole ring in PBS (pH 7.4) to inform formulation strategies .
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